molecular formula C18H20N6O4S B10988351 ethyl 2-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10988351
M. Wt: 416.5 g/mol
InChI Key: RGOGAZXCVZRJKA-UHFFFAOYSA-N
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Description

Ethyl 2-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound featuring multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting with a suitable diketone and hydrazine derivative to form the 3,5-dimethyl-1H-pyrazole ring.

    Construction of the Pyridazinone Ring: This involves the reaction of the pyrazole derivative with a suitable nitrile or ester to form the 6-oxopyridazin-1(6H)-yl moiety.

    Thiazole Ring Formation: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, involving the condensation of a thioamide with an α-haloketone.

    Final Coupling: The final step involves coupling the thiazole derivative with the pyridazinone-pyrazole intermediate using an acylation reaction to form the complete molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyrazole rings.

    Reduction: Reduction reactions may target the carbonyl groups within the pyridazinone ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s structure suggests potential as an enzyme inhibitor or receptor ligand. Its heterocyclic rings are common motifs in bioactive molecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure is reminiscent of known pharmacophores, suggesting possible applications in drug development for conditions like inflammation, infection, or cancer.

Industry

Industrially, the compound might be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action for ethyl 2-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The pyrazole and thiazole rings might interact with active sites of enzymes, while the pyridazinone moiety could be involved in hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole derivatives: Known for their anti-inflammatory and analgesic properties.

    Pyridazinone derivatives: Often explored for their cardiovascular and anti-inflammatory activities.

    Thiazole derivatives: Common in antimicrobial and anticancer research.

Uniqueness

What sets ethyl 2-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate apart is the combination of these three heterocyclic systems in a single molecule. This unique structure could confer a combination of biological activities, making it a promising candidate for multi-target drug development.

Properties

Molecular Formula

C18H20N6O4S

Molecular Weight

416.5 g/mol

IUPAC Name

ethyl 2-[[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H20N6O4S/c1-5-28-17(27)16-12(4)19-18(29-16)20-14(25)9-23-15(26)7-6-13(22-23)24-11(3)8-10(2)21-24/h6-8H,5,9H2,1-4H3,(H,19,20,25)

InChI Key

RGOGAZXCVZRJKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)N3C(=CC(=N3)C)C)C

Origin of Product

United States

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